molecular formula C23H32N6O6S2 B2655786 N~1~,N~4~-bis{4-[(dimethylamino)sulfonyl]phenyl}-1,4-diazepane-1,4-dicarboxamide CAS No. 692733-06-5

N~1~,N~4~-bis{4-[(dimethylamino)sulfonyl]phenyl}-1,4-diazepane-1,4-dicarboxamide

Cat. No.: B2655786
CAS No.: 692733-06-5
M. Wt: 552.67
InChI Key: PPTMRVLMFQZWTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~,N~4~-bis{4-[(dimethylamino)sulfonyl]phenyl}-1,4-diazepane-1,4-dicarboxamide is a useful research compound. Its molecular formula is C23H32N6O6S2 and its molecular weight is 552.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis and reactivity of compounds containing sulfonamide and diazepane moieties have been extensively studied. For instance, the work by Abou‐Hadeed and Hansen on a 'One‐Pot' Anellation Method shows the transformation of heptalene‐4,5‐dicarboxylates into benzo[a]heptalenes using lithiated N,N-dialkylamino methyl sulfones, indicating the reactivity of sulfonamide derivatives in complex organic syntheses (Abou‐Hadeed & Hansen, 1997).

Material Science Applications

Compounds with sulfonamide linkages have found applications in material science, particularly in the development of new polymeric materials. Singh et al. synthesized highly fluorinated sulfonated polytriazoles for proton exchange membrane applications, highlighting the role of sulfonamide groups in enhancing thermal and oxidative stability and proton conductivity (Singh, Banerjee, Komber, & Voit, 2016).

Proton Exchange Membranes

Further research by Saha et al. on semifluorinated sulfonated polytriazole copolymers for proton exchange membranes emphasizes the utility of these compounds in fuel cell technology. These materials demonstrate good solubility, thermal and chemical stability, low water uptake, and high proton conductivity, which are crucial properties for efficient fuel cell operation (Saha, Mukherjee, Singh, & Banerjee, 2017).

Advanced Polymer Materials

Bae, Miyatake, and Watanabe's work on sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups for fuel-cell applications demonstrates the impact of sulfonamide and related groups on the development of advanced polymer materials with high proton conductivity and mechanical properties suitable for fuel-cell applications (Bae, Miyatake, & Watanabe, 2009).

Properties

IUPAC Name

1-N,4-N-bis[4-(dimethylsulfamoyl)phenyl]-1,4-diazepane-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O6S2/c1-26(2)36(32,33)20-10-6-18(7-11-20)24-22(30)28-14-5-15-29(17-16-28)23(31)25-19-8-12-21(13-9-19)37(34,35)27(3)4/h6-13H,5,14-17H2,1-4H3,(H,24,30)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTMRVLMFQZWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCCN(CC2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.